molecular formula C6H14Br2N2 B1142188 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-64-8

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No. B1142188
M. Wt: 274
InChI Key:
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Description

Pyridine; Trioxochromium; Hydrochloride

Synthesis Analysis

The synthesis of pyridinium-n-carboxylate trioxochromate compounds involves the reaction of CrO3 with pyridinium carboxylic acids in water at room temperature, resulting in chromium (VI) compounds with distinct structures (Martín-Zarza et al., 1997).

Molecular Structure Analysis

X-ray diffraction studies have revealed that these compounds crystallize in the triclinic system with the chromium atom presenting a distorted tetrahedral coordination. The study also involved theoretical analyses to discuss geometries and spectroscopic data (Martín-Zarza et al., 1997).

Chemical Reactions and Properties

The reaction of pyridine with chromic anhydride under anhydrous conditions yields the known, air-sensitive, crystalline 2:1 Lewis acid-base complex. This complex has been analyzed for its structure and potential as an oxidant for alcohols (Cameron et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as lattice parameters and bond lengths, have been characterized through experimental and theoretical studies, providing insights into their stability and interactions (Martín-Zarza et al., 1997).

Chemical Properties Analysis

Chemical properties have been explored through reactions demonstrating the utility of the pyridine chromic anhydride complex in synthesis, highlighting its role in organic transformations (Ratcliffe, 2003).

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through various methods, including an epimerization-lactamization cascade reaction, offering a route to synthesize these derivatives efficiently (Benqiang et al., 2015).

Molecular Structure Analysis

Crystal structure analysis of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has revealed the molecular structure of the parent ring for the first time, providing valuable insights into its three-dimensional network and hydrogen bonding (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

Research on 3,6-diazabicyclo[3.2.0]heptanes has highlighted their potential as ligands for neuronal nicotinic acetylcholine receptors, with structure-activity relationship studies focusing on their binding affinity and agonist activity (Ji et al., 2007).

Physical Properties Analysis

Physical properties such as conformational stability and intermolecular interactions have been explored through X-ray diffraction and quantum-chemical calculations, offering a comprehensive understanding of these compounds' behaviors (Britvin & Rumyantsev, 2017).

Chemical Properties Analysis

The chemical properties and reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes have been studied, with methodologies developed for their synthesis from various precursors, illustrating the compounds' versatility in organic synthesis (Yakovlev et al., 2000).

I apologize for the oversight. Let's format the information correctly with subheadings for each section as requested.

Pyridine; Trioxochromium; Hydrochloride is a complex chemical compound with distinct properties and applications in various fields of chemistry. Research on this compound focuses on its synthesis, molecular structure, and both chemical and physical properties.

Synthesis Analysis of Pyridine; Trioxochromium; Hydrochloride

The synthesis involves the reaction of CrO3 with pyridinium carboxylic acids in water at room temperature, yielding chromium (VI) compounds with unique structures (Martín-Zarza et al., 1997).

Molecular Structure Analysis

X-ray diffraction studies reveal that these compounds crystallize in a triclinic system, showcasing the chromium atom in a distorted tetrahedral coordination. Theoretical analyses complement these findings, discussing geometries and spectroscopic data (Martín-Zarza et al., 1997).

Chemical Reactions and Properties

This section focuses on the compound's utility in synthesis, particularly as an oxidant for alcohols, highlighting its significance in organic transformations (Cameron et al., 2003).

Physical and Chemical Properties Analysis

These aspects cover the compound's stability, interactions, and lattice parameters as characterized through experimental and theoretical studies (Martín-Zarza et al., 1997).

This section introduces the compound, focusing on its synthesis, molecular structure, and its significance in the field of medicinal chemistry.

Synthesis Analysis

A variety of methods have been developed to synthesize these derivatives, including an efficient epimerization-lactamization cascade reaction, offering a new pathway to these compounds (Benqiang et al., 2015).

Molecular Structure Analysis

The molecular structure of the parent ring is characterized for the first time, revealing insights into its three-dimensional network and hydrogen bonding patterns (Britvin & Rumyantsev, 2017).

Scientific Research Applications

  • Antibacterial Agents : A series of chiral 7-substituted naphthyridines containing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane showed potent in vitro and in vivo antibacterial activity against Gram-positive and Gram-negative bacteria, with a focus on reducing pseudoallergic reactions (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

  • Synthetic Methodology : Research on the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives through an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters has been developed, highlighting the importance of electron-withdrawal N-protective groups and strong bases (Cui Benqiang et al., 2015).

  • Quinolone Antibacterial Agents : A series of novel quinolonecarboxylic acids and pyridobenzoxazinecarboxylic acids with various diazabicycloalkyl side chains, including (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, were evaluated for antibacterial activity against veterinary pathogenic bacteria. Danofloxacin, a compound from this series, showed promise for veterinary medicine (McGuirk et al., 1992).

  • Enantioselective Catalysis : C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized for application in enantioselective catalysis, using directed metalation strategy (Jordis, Kesselgruber, & Nerdinger, 2001).

  • Asymmetric Organocatalysis : (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives were used as organocatalysts in the enantioselective Biginelli reaction to synthesize dihydropyrimidin-2(1H)-ones (DHPMs), compounds with significant biological activity (González-Olvera et al., 2008).

  • Medicinal Chemistry : The compound finds extensive use in medicinal chemistry, particularly in the development of novel compounds with potential pharmaceutical applications, such as antibacterial agents, enantioselective catalysts, and organocatalysts in asymmetric synthesis (Beinat, Banister, McErlean, & Kassiou, 2013).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide”.


Future Directions

The future directions for this compound could involve further investigation of its synthesis, properties, and potential applications. However, I couldn’t find specific information on the future directions of “(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide”.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAJCSMROZCDP-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@@H]1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

CAS RN

125224-64-8
Record name (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Citations

For This Compound
2
Citations
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com

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